molecular formula C12H15N3O2 B11729658 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol

2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol

Cat. No.: B11729658
M. Wt: 233.27 g/mol
InChI Key: SKPAYOMDWNVXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol is an organic compound that features a methoxy group, a phenol group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 2-methoxy-4-formylphenol with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and pyrazoles.

Scientific Research Applications

2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-formylphenol: A precursor in the synthesis of the target compound.

    1-Methyl-1H-pyrazol-3-amine: Another precursor used in the synthesis.

    4-Methoxyphenol: A structurally similar compound with different functional groups.

Uniqueness

2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol is unique due to the presence of both a methoxy group and a pyrazole moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O2/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2/h3-7,16H,8H2,1-2H3,(H,13,14)

InChI Key

SKPAYOMDWNVXPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.